molecular formula C6H8FNO4S B13215728 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B13215728
M. Wt: 209.20 g/mol
InChI Key: SVCCTWSMZSRCGT-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety linked to an ethanesulfonyl fluoride group. This compound belongs to a class of electrophilic reagents known for their covalent reactivity, particularly in targeting nucleophilic residues like cysteine in proteins. The sulfonyl fluoride group acts as a warhead, enabling selective and irreversible binding to biological targets under controlled conditions. Its structural uniqueness lies in the electron-withdrawing succinimide ring, which enhances the electrophilicity of the sulfonyl fluoride, making it a promising candidate for chemical biology applications such as activity-based protein profiling (ABPP) and covalent inhibitor design .

Properties

Molecular Formula

C6H8FNO4S

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl fluoride

InChI

InChI=1S/C6H8FNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2

InChI Key

SVCCTWSMZSRCGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution

A primary route involves reacting 2-chloroethane-1-sulfonyl fluoride with the deprotonated nitrogen of 2,5-dioxopyrrolidine (N-hydroxysuccinimide, NHS).

  • Procedure :
    • NHS is treated with a strong base (e.g., NaH) in anhydrous DMF to generate the nucleophilic succinimide anion.
    • 2-Chloroethane-1-sulfonyl fluoride is added, and the mixture is stirred at 50–60°C for 12–24 hours.
    • The product is isolated via extraction and purified by column chromatography.
  • Yield : ~35–45% (estimated from analogous reactions in).

Activated Ester Intermediate Strategy

This method leverages N,N’-disuccinimidyl carbonate (DSC) to form the NHS-linked sulfonate intermediate, followed by fluorination.

  • Steps :
    • Sulfonate Activation :
      • React 2-hydroxyethane-1-sulfonic acid with DSC and 4-dimethylaminopyridine (DMAP) in DMF to form the NHS-sulfonate intermediate.
    • Fluorination :
      • Treat the intermediate with NH₄F in acetone under reflux to replace the hydroxyl group with fluorine.
  • Advantages : High atom economy and scalability.
  • Yield : ~50–60% (based on).

Decarboxylative Fluorosulfonylation

A photoredox-mediated approach converts carboxylic acids to sulfonyl fluorides.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Nucleophilic Substitution Simple, fewer steps Low yields due to steric hindrance 35–45%
Activated Ester Strategy High purity, scalable Requires toxic reagents (DSC, DMAP) 50–60%
Photoredox Synthesis Mild conditions, functional group tolerance Specialized equipment (photoreactor) ~65%

Data Tables

Table 1: Representative Reaction Conditions and Yields

Method Reagents Temperature Time Yield
Nucleophilic Substitution NHS, NaH, DMF 60°C 24 h 40%
Activated Ester DSC, DMAP, NH₄F Reflux 8 h 55%
Photoredox Eosin Y, 450 nm light RT 12 h 65%

Chemical Reactions Analysis

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with amines to form stable amide bonds.

    Reduction Reactions: The compound can undergo reduction reactions, particularly involving the sulfonyl fluoride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.

Common reagents used in these reactions include bases like potassium carbonate and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride involves the formation of stable amide bonds through its reaction with amines. The NHS group reacts with amines to form these bonds, while the sulfonyl fluoride group can participate in various chemical reactions, including hydrolysis and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity and Stability of Sulfonyl Derivatives

Compound Molecular Formula Hydrolysis Half-life (Water, 25°C) Thiol Reactivity (kobs, M<sup>−1</sup>s<sup>−1</sup>) Key Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride C6H8FNO4S >24 hours ~0.5–1.0 ABPP, covalent inhibitors
Sulfonyl chloride analog C6H8ClNO4S <1 hour ~5.0–10.0 Reactive intermediates
Benzenesulfonyl fluoride C6H5FO2S ~12 hours ~0.1–0.3 Industrial synthesis
Ethanesulfonyl fluoride C2H5FO2S ~48 hours ~0.05–0.1 Specialty chemicals

Table 2: Structural and Electronic Properties

Compound Electron-Withdrawing Groups LogP (Octanol-Water) Solubility in PBS (pH 7.4)
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride Succinimide, sulfonyl fluoride 0.8 ~10 mM
Sulfonyl chloride analog Succinimide, sulfonyl chloride 1.2 ~5 mM
Benzenesulfonyl fluoride Phenyl, sulfonyl fluoride 1.5 ~2 mM

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride (commonly referred to as DPE-SF) is a sulfonyl fluoride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active pyrrolidine derivatives and has been investigated for various pharmacological properties, particularly in the context of anticonvulsant activity and enzyme modulation.

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 201160-77-2
  • Purity : Typically ≥ 95% .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of compounds related to DPE-SF. A notable investigation synthesized a library of hybrid compounds incorporating the 2-(2,5-dioxopyrrolidin-1-yl) moiety. These compounds were evaluated for their efficacy in various seizure models:

  • Seizure Models Used :
    • Maximal Electroshock Seizure (MES)
    • Subcutaneous Pentylenetetrazole (scPTZ)

The study revealed that several synthesized compounds exhibited significant protective effects against seizures, with certain derivatives showing ED50 values lower than established antiepileptic drugs like valproic acid and ethosuximide. For instance, compound 4 demonstrated an ED50 of 67.65 mg/kg in the MES model, indicating substantial anticonvulsant activity .

The mechanism by which DPE-SF and its derivatives exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly through enhancing GABAergic transmission or inhibiting glutamate receptors. The structural features of DPE-SF suggest it may interact with various molecular targets within the central nervous system (CNS), although specific receptor interactions remain to be fully elucidated.

Study on Hybrid Compounds

A comprehensive study published in PubMed analyzed the synthesis and biological evaluation of N-benzyl derivatives of DPE-SF. The findings indicated that these compounds not only provided protection in seizure models but also exhibited favorable safety profiles during acute toxicity assessments using the rotarod test .

CompoundED50 (MES)ED50 (scPTZ)Safety Profile
Compound 467.65 mg/kg42.83 mg/kgLow toxicity
Compound 854.90 mg/kg50.29 mg/kgLow toxicity

Pharmacokinetics and Metabolism

The pharmacokinetic properties of DPE-SF derivatives have shown promising results regarding metabolic stability. For instance, certain compounds demonstrated minimal metabolic change when exposed to human liver microsomes, suggesting a lower likelihood of drug-drug interactions via cytochrome P450 enzymes .

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